

Application of 4-Azidophenacyl bromide in click chemistry workflows

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Compound of Interest

Compound Name: 4-Azidophenacyl bromide

Cat. No.: B013498

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An in-depth guide to the application of **4-Azidophenacyl bromide** in advanced click chemistry workflows, designed for researchers, scientists, and drug development professionals.

Introduction: A Bridge Between Molecules

4-Azidophenacyl bromide (APB) is a hetero-bifunctional crosslinking reagent that has carved a unique niche in the landscape of chemical biology and bioconjugation. Its power lies in its dual-reactive nature. On one end, an α -bromo ketone group serves as a versatile handle for covalently attaching to nucleophilic residues on biomolecules, most notably the sulfhydryl groups of cysteine residues. On the other end, a bioorthogonal azide group provides a gateway to the powerful world of click chemistry.

This dual functionality allows for a robust, two-stage approach to molecular labeling and assembly. First, a biomolecule of interest is tagged with APB. Then, the introduced azide handle can be used to "click" on a second molecule, which has been functionalized with an alkyne. This secondary molecule can be a fluorescent dye, a biotin tag for affinity purification, a drug payload, or another biomolecule. Furthermore, the phenacyl linkage itself is photolabile, offering an additional layer of control for the release of conjugated cargo under specific UV irradiation conditions^{[1][2]}.

This application note provides a comprehensive overview of APB, detailing its properties, reaction mechanisms, and step-by-step protocols for its successful implementation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry workflows.

Physicochemical Properties & Safe Handling

4-Azidophenacyl bromide is a potent chemical that requires careful handling. Its properties and safety information are summarized below.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₆ BrN ₃ O	[3]
Molecular Weight	240.06 g/mol	[3][4]
CAS Number	57018-46-9	[4][5]
Appearance	Yellow powder	[6]
Melting Point	64-65 °C	[6]
Storage Conditions	2-8°C, protect from light	[6]

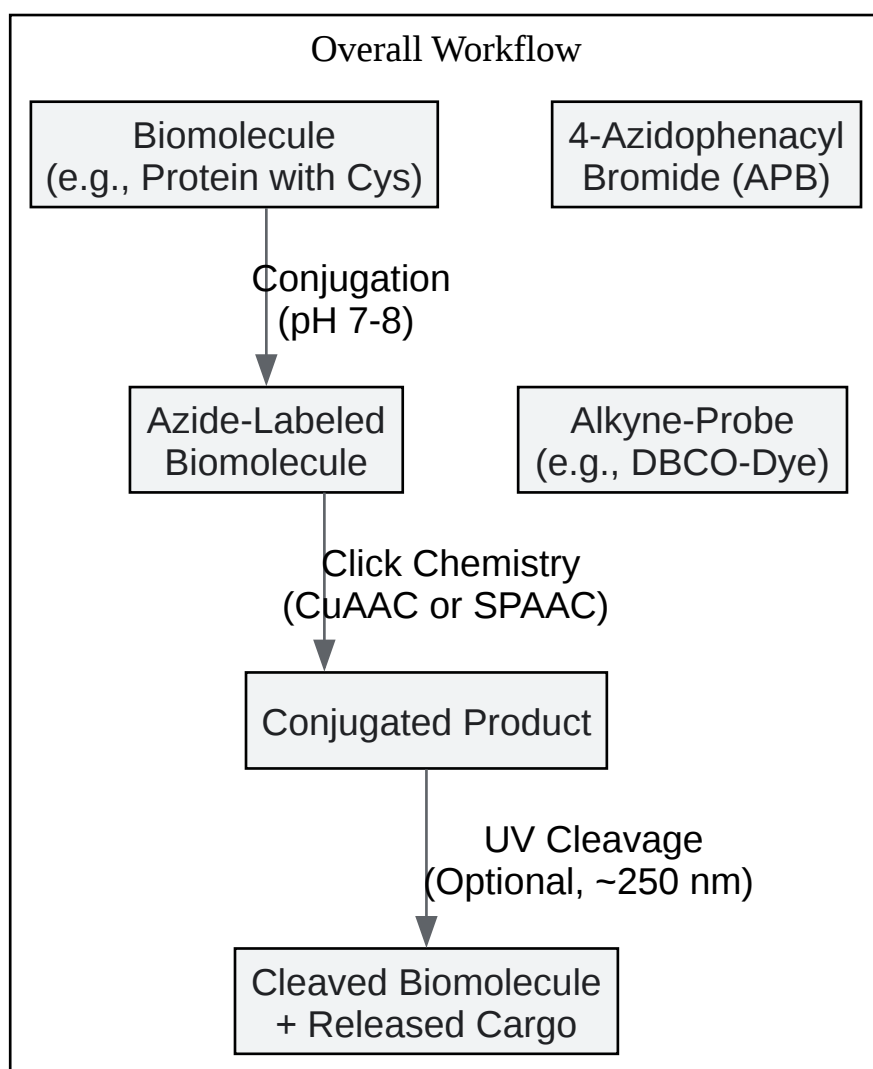
Safety Precautions: **4-Azidophenacyl bromide** is classified as a hazardous substance. It is a flammable solid and can cause severe skin burns and eye damage[3][7][8]. It may also cause allergic skin reactions and respiratory sensitization[7][8].

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves[7][8]. Avoid creating dust.
- Storage: Keep the container tightly closed and store in a cool, dry place away from heat and ignition sources[6][8].
- Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Mechanism of Action: A Three-Step Workflow

The utility of APB is best understood as a sequential, three-part process: Conjugation, Click Reaction, and optional Cleavage.

- **Conjugation:** The workflow begins by attaching APB to the target biomolecule. The α -bromo ketone is an electrophile that reacts readily with soft nucleophiles. It is particularly effective for alkylating the sulfhydryl side chain of cysteine residues under mild pH conditions (typically pH 7.0-8.0)[6][9]. This step introduces the azide moiety onto the target.
- **Click Reaction:** With the azide now installed, the modified biomolecule is ready for click chemistry. This reaction joins the azide with an alkyne-functionalized molecule to form a highly stable triazole ring[10]. Researchers have two primary, bioorthogonal options:
 - **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction uses a copper(I) catalyst to unite a terminal alkyne with the azide[11][12]. It is the gold standard for many in vitro applications due to its speed and specificity for forming the 1,4-disubstituted triazole isomer[12][13].
 - **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** To circumvent the cellular toxicity associated with copper catalysts, SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain provides the energy needed to drive the cycloaddition with the azide, eliminating the need for a metal catalyst[14][15][16]. This makes SPAAC the ideal choice for live-cell labeling and in vivo applications[14].
- **Cleavage (Optional):** The phenacyl group is known to be a photoremovable protecting group[1]. The linkage formed between APB and the biomolecule can be cleaved by irradiation with UV light (typically around 250 nm), allowing for the controlled release of the clicked cargo from the target biomolecule[2][9].



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Caption: General workflow for using **4-Azidophenacyl bromide**.

Experimental Protocols

Protocol 1: Labeling of Cysteine-Containing Proteins with APB

This protocol describes the initial conjugation of APB to a protein containing one or more accessible cysteine residues.

Materials:

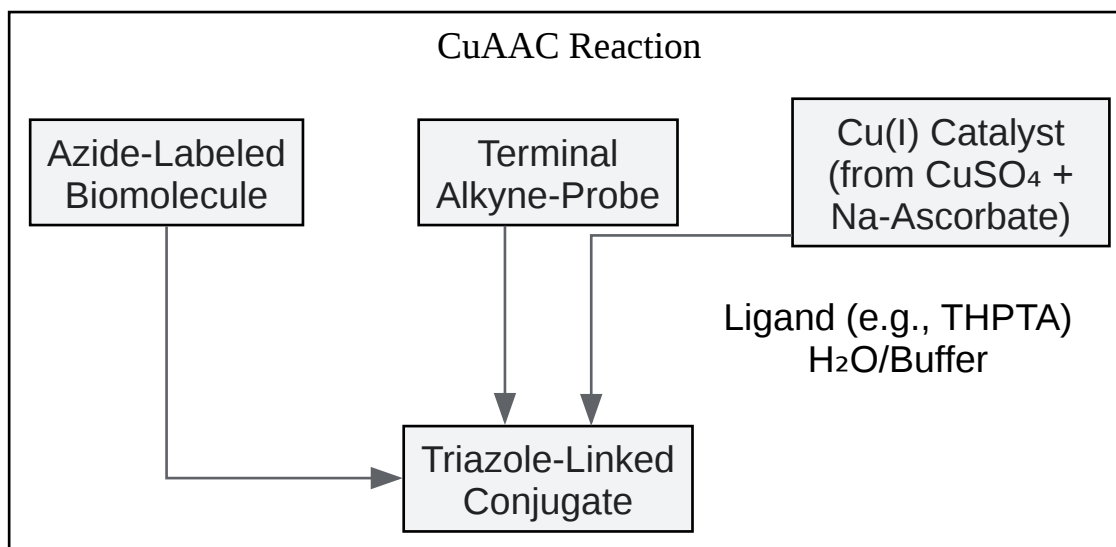
- Cysteine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers with primary amines like Tris if targeting other nucleophiles.
- **4-Azidophenacyl bromide (APB).**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Desalting column (e.g., PD-10) for purification.

Procedure:

- **Protein Preparation:** Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be reduced to free the cysteines, treat with a mild reducing agent like TCEP and subsequently remove the TCEP via a desalting column.
- **APB Stock Solution:** Prepare a 100 mM stock solution of APB in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the APB stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should not exceed 5-10% (v/v) to maintain protein integrity.
- **Incubation:** Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
- **Purification:** Remove the unreacted, excess APB by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
- **Characterization (Optional but Recommended):** Confirm successful labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the azidophenacyl group (mass increase of 159.03 Da).

Protocol 2: Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for conjugating an alkyne-modified probe to the azide-labeled protein prepared in Protocol 1.



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Caption: Schematic of the CuAAC reaction.

Materials:

- Azide-labeled protein (from Protocol 1).
- Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore).
- Copper(II) Sulfate (CuSO_4) solution (e.g., 50 mM in water).
- Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh).
- Copper-stabilizing ligand, such as THPTA (e.g., 50 mM in water).

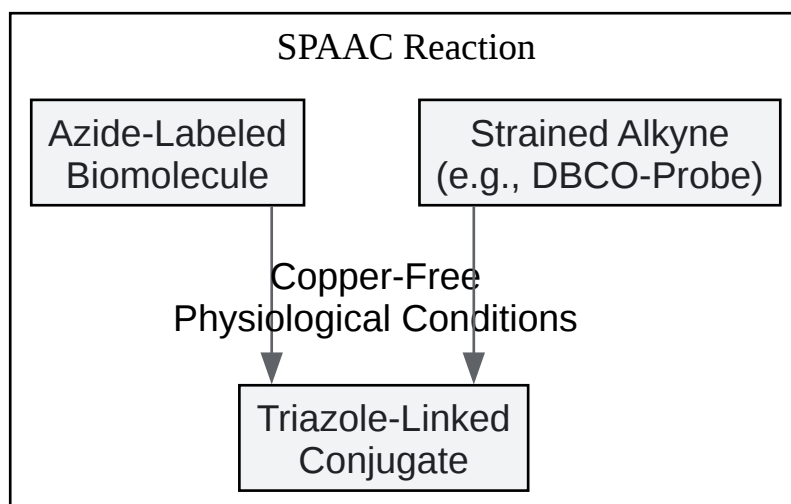
Procedure:

- Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein (final concentration $\sim 1\text{--}10\ \mu\text{M}$) and the alkyne-probe (add a 5- to 10-fold molar excess over the protein).

- Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Add the reagents in the following order to prevent precipitation:
 - Copper(II) Sulfate (to a final concentration of 1 mM).
 - THPTA ligand (to a final concentration of 5 mM).
 - Sodium Ascorbate (to a final concentration of 10 mM). *Vortex briefly. The solution should be colorless.
- Initiate Click Reaction: Add the catalyst premix to the protein/alkyne mixture.
- Incubation: Incubate the reaction for 1-2 hours at room temperature.
- Purification: Purify the final conjugate to remove the catalyst, excess probe, and other small molecules using a desalting column or dialysis.
- Analysis: Analyze the final product by SDS-PAGE (observing a band shift or fluorescence if a dye was used) and/or mass spectrometry.

Protocol 3: Bioconjugation via Strain-Promoted Click Chemistry (SPAAC)

This protocol is ideal for systems sensitive to copper, including live cells.



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Caption: Schematic of the copper-free SPAAC reaction.

Materials:

- Azide-labeled protein (from Protocol 1).
- Strained alkyne probe (e.g., DBCO-dye, BCN-biotin) dissolved in DMSO or DMF.

Procedure:

- Prepare Reactants: In a microcentrifuge tube, add the azide-labeled protein to a suitable buffer (e.g., PBS).
- Initiate Click Reaction: Add a 5- to 20-fold molar excess of the strained alkyne probe to the protein solution. Keep the final organic solvent concentration below 10%.
- Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C[14]. Reaction times vary depending on the specific strained alkyne used.
- Purification: Purify the conjugate using a desalting column to remove the excess unreacted probe.
- Analysis: Analyze the final product by SDS-PAGE and/or mass spectrometry.

Troubleshooting and Key Considerations

- Low Labeling Efficiency (Protocol 1): Ensure cysteine residues are accessible and reduced. Increase the molar excess of APB or extend the incubation time. Verify the pH of the reaction buffer is in the optimal 7.0-8.0 range.
- Low Click Efficiency (Protocol 2): Always use freshly prepared sodium ascorbate, as it is prone to oxidation. The use of a copper-stabilizing ligand like THPTA or TBTA is highly recommended to prevent catalyst disproportionation and protect the protein from oxidative damage[13].

- Protein Precipitation: High concentrations of organic solvents (from APB or probe stock solutions) can denature proteins. Keep the final solvent concentration as low as possible, ideally under 10%.
- Choice of Click Reaction: CuAAC is generally faster and requires less excess of the alkyne probe, making it cost-effective for in vitro work[10]. SPAAC is the necessary choice for live-cell imaging or in vivo studies where copper toxicity is a concern[14][15].

Conclusion

4-Azidophenacyl bromide stands as a powerful and versatile tool for chemical biology. Its straightforward reactivity with cysteine residues, combined with the bioorthogonal nature of its azide group, enables the precise and modular construction of complex bioconjugates. By providing a reliable method to install an azide handle onto proteins and other biomolecules, APB opens the door to a vast array of downstream modifications through the robust and efficient click chemistry toolbox. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, copper-free SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their experimental system, from creating antibody-drug conjugates to labeling proteins in living cells.

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